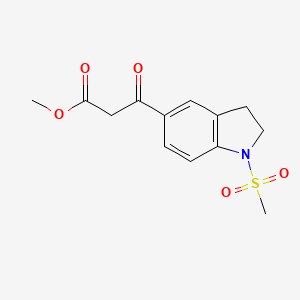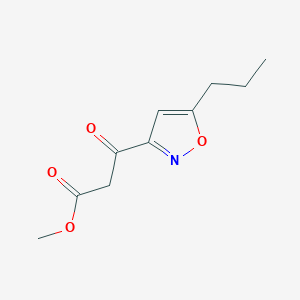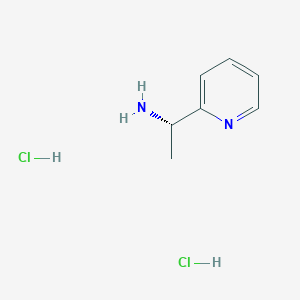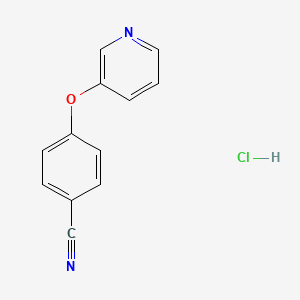
6-Ethyl-2-phenylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescence Derivatization Reagent
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound similar to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, has been utilized as a highly sensitive fluorescence derivatization reagent in high-performance liquid chromatography. This application is significant for the detection of primary and secondary alcohols, where it reacts with alcohols or phenol to produce fluorescent esters, aiding in their separation and detection (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Pyridine and Fused Pyridine Derivatives
In another study, derivatives similar to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride were synthesized, highlighting its potential in creating new pyridine and fused pyridine derivatives. These compounds have various applications in the field of organic chemistry and could be pivotal in synthesizing new molecules with specific desired properties (Al-Issa, 2012).
Ethylene Polymerization Catalyst
Research has also shown the use of 2-benzimidazolyl-N-phenylquinoline-8-carbonyl half-titanocene chlorides, related to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, in ethylene polymerization. These compounds act as catalysts in the polymerization process of ethylene, indicating the potential of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in similar catalytic applications (Sun et al., 2010).
Antitumor Agents
In the field of medicinal chemistry, derivatives of phenylquinoline, which is structurally similar to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, have been evaluated for their antitumor activity. These studies suggest the potential of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride derivatives in developing new antitumor agents (Atwell, Baguley, & Denny, 1989).
Propriétés
IUPAC Name |
6-ethyl-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-2-12-8-9-16-14(10-12)15(18(19)21)11-17(20-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZLWHNXIYHWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-phenylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)



![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1393811.png)






![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)
